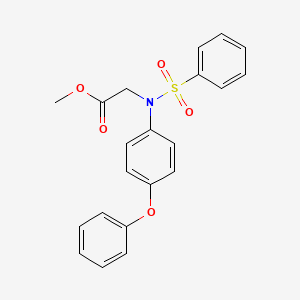

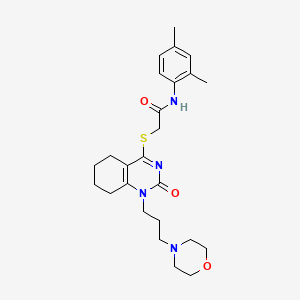

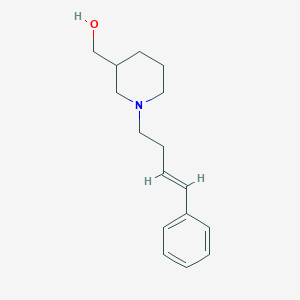

Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate, also known as MPSPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPSPG is a glycine derivative that is widely used in the synthesis of various compounds due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Chemoselective Arylsulfonylation

Methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine can be directly transformed into corresponding 2-arylsulfonamido esters using arylsulfonyl chlorides. This process occurs without protecting the phenolic hydroxy group, exhibiting chemoselectivity and avoiding racemization at stereogenic centers. The reaction's success highlights the utility of specific solvation for chemoselective modifications in synthetic chemistry (Penso et al., 2003).

Gelatinase Inhibition for Cancer and Stroke Models

Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate derivatives exhibit selective inhibition of gelatinases, showing promise in animal models for cancer and stroke. The metabolism of these compounds in mice led to the identification of several metabolites, shedding light on the potential therapeutic applications of such inhibitors (Celenza et al., 2008).

Polymer Synthesis and Characterization

The synthesis and characterization of polysulfones and poly(arylene ether sulfone) resins have been extensively studied. These materials are crucial for various applications due to their thermal and mechanical properties. Research on their dynamic mechanical behavior and modifications via sulfonation provides insights into the development of advanced materials for specific uses (Aitken et al., 1992).

Synthetic Equivalents for Isoquinoline Derivatives

N-methoxy-N-methyl-N'-phenylsulfonyl glycinamide serves as a synthetic equivalent for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, demonstrating the versatility of Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate in facilitating complex organic syntheses (Kommidi et al., 2010).

Environmental and Biological Sensing

Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate derivatives have also been explored for environmental and biological sensing applications. For instance, fluorescent probes based on similar structures offer sensitive detection of specific analytes, highlighting the compound's utility beyond traditional synthetic chemistry contexts (Sun et al., 2021).

Propiedades

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-4-phenoxyanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5S/c1-26-21(23)16-22(28(24,25)20-10-6-3-7-11-20)17-12-14-19(15-13-17)27-18-8-4-2-5-9-18/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHIWDJPOQEBJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide](/img/structure/B2658165.png)

![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2658172.png)

![[5-(3-Chlorophenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2658173.png)

![5-Chloro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2658174.png)

![6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B2658184.png)